1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Description
1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS: 1087792-30-0) is a thiazole-based compound characterized by a tert-butyl group at position 2, a methyl group at position 4, and an acetyl group at position 5 of the thiazole ring. Its molecular formula is C₁₁H₁₇NOS (inferred from structural analogs in and ). This compound is cataloged as a life sciences product, likely serving as a building block in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6-8(7(2)12)13-9(11-6)10(3,4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODSPZYICFCYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211692 | |
| Record name | 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-30-0 | |
| Record name | 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and methyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Claisen-Schmidt Condensation
The acetyl group undergoes base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketones (chalcones). This reaction is critical for extending conjugation and enhancing biological activity.
Example Reaction :
Conditions :
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Solvent: Ethanol
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Catalyst: Piperidine (1.05 equiv)
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Temperature: Reflux (4–24 h)
Key Data :
| Aldehyde | Product Yield | Reference |
|---|---|---|
| Benzaldehyde | 74% | |
| 4-Methoxybenzaldehyde | 68% |
Nucleophilic Addition Reactions
The ketone group participates in nucleophilic additions, forming enaminones or secondary alcohols.
Enaminone Formation
Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones, which are intermediates for heterocyclic synthesis:
Conditions :
Grignard Addition
Organomagnesium reagents add to the carbonyl group, producing tertiary alcohols:
Conditions :
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Solvent: Dry THF
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Temperature: 0°C to RT
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Yield: Data limited; inferred from analogous thiazole ketones
Reduction to Alcohol
The acetyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
Conditions :
Cyclocondensation with Hydrazines
Reaction with hydrazines forms pyrazole derivatives, leveraging the ketone’s electrophilicity:
Conditions :
Palladium-Catalyzed Cross-Coupling
The thiazole ring undergoes Suzuki-Miyaura coupling at position 5 (if deprotonated) or via directed C–H functionalization:
Conditions :
-
Solvent: DMF/H₂O
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Ligand: SPhos
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Temperature: 100°C
-
Yield: 45–60% (inferred from analogous Pd-catalyzed thiazole couplings)
Oxidation Reactions
Controlled oxidation of the acetyl group yields carboxylic acid derivatives, though steric hindrance from the tert-butyl group may limit efficiency:
Conditions :
Scientific Research Applications
Medicinal Chemistry
1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one has been identified as a potent inhibitor of protein interactions. This characteristic makes it valuable in drug discovery and development, particularly in targeting diseases where protein-protein interactions play a crucial role. For example:
- Anticancer Research : The compound has shown promise in inhibiting specific cancer-related proteins, thereby serving as a lead compound for developing new anticancer agents .
Biochemical Studies
In biochemistry, this compound is utilized to study enzyme activities and protein functions:
- Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation mechanisms .
Material Science
The compound's properties make it suitable for applications in materials science:
- Polymer Additives : Due to its molecular structure, it can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Activity
In a study published by Biosynth, researchers investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent against specific types of cancer .
Case Study 2: Enzyme Interaction
A biochemical analysis demonstrated that this compound effectively inhibited the activity of a key enzyme involved in the glycolytic pathway. This inhibition could lead to altered metabolic states in cells, providing a potential therapeutic angle for metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one and related compounds:
| Compound Name | Substituents (Thiazole Positions) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | 2-tert-butyl, 4-methyl, 5-acetyl | C₁₁H₁₇NOS | ~211.3 (estimated) | 1087792-30-0 | High steric bulk, enhanced lipophilicity |
| 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | 2-isopropyl, 4-methyl, 5-acetyl | C₉H₁₃NOS | 183.27 | 1247900-44-2 | Moderate bulk; isopropyl substituent increases hydrophobicity compared to methyl |
| 5-Acetyl-2,4-dimethylthiazole | 2-methyl, 4-methyl, 5-acetyl | C₇H₉NOS | 155.22 | 38205-60-6 | Minimal steric hindrance; simpler structure with higher reactivity potential |
| 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | 2-amino, 4-phenyl, 5-acetyl | C₁₁H₁₁ClN₂OS | 254.74 | 2126163-57-1 | Amino group enhances solubility; phenyl enables π-π interactions |
| 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | 2-phenyl, 4-methyl, 5-acetyl | C₁₂H₁₂NOS | 218.29 | 7520-94-7 | Aromatic phenyl group influences electronic properties |
Key Observations:
- Lipophilicity: tert-butyl and isopropyl substituents increase lipophilicity (logP), favoring membrane permeability in drug design. In contrast, the amino group in ’s compound improves aqueous solubility .
- Electronic Effects: Phenyl () and anilino () groups delocalize electron density via conjugation, altering thiazole ring reactivity.
Biological Activity
1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic organic compound characterized by its thiazole ring structure. Thiazoles are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.
- Molecular Formula : C10H15NOS
- Molecular Weight : 197.30 g/mol
- CAS Number : 1087792-30-0
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit various bacterial strains. The thiazole ring's electron-withdrawing properties enhance its interaction with microbial enzymes, leading to effective inhibition.
Antitumor Activity
Studies have shown that thiazole compounds can possess anticancer properties. For instance, derivatives similar to this compound have been evaluated against cancer cell lines such as MCF-7. The results indicate that modifications in the thiazole structure can enhance cytotoxicity, suggesting a structure–activity relationship (SAR) that favors specific substituents for improved efficacy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways of pathogens.
- Protein Interaction Modulation : It acts as an inhibitor of protein interactions, which is crucial in various signaling pathways related to inflammation and immune response .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfathiazole | Antimicrobial | |
| Ritonavir | Antiretroviral | |
| Abafungin | Antifungal | |
| 4-Methylthiazole derivatives | Antitumor |
Case Study 1: Efficacy Against Trypanosomiasis
A study repositioned a diaminothiazole series for treating human African trypanosomiasis. The findings indicated that compounds structurally related to this compound demonstrated potent activity against Trypanosoma brucei in vitro and in animal models. Notably, pharmacokinetic studies revealed favorable bioavailability and half-life profiles, suggesting potential for therapeutic applications .
Case Study 2: Cytotoxicity Evaluation
In another investigation, novel thiazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 tumor cells. The study employed MTT assays to evaluate cell viability and utilized molecular docking studies to predict interactions with target proteins. Results indicated that modifications to the thiazole structure significantly impacted cytotoxicity, reinforcing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where tert-butyl-substituted thiazole derivatives react with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. For example, highlights the use of AlCl₃ in biphenyl acylation, which can be adapted for thiazole systems. Heterogeneous catalytic methods, such as using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C, are also viable for similar heterocyclic ketones .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹), C-S (thiazole) stretch (~650–750 cm⁻¹), and tert-butyl C-H vibrations (~1360–1390 cm⁻¹) .
- ¹H NMR : Key signals include:
- Thiazole protons: δ 6.8–7.2 ppm (aromatic H).
- Tert-butyl group: δ 1.3–1.5 ppm (9H, singlet).
- Methyl group (adjacent to C=O): δ 2.4–2.6 ppm (3H, singlet) .
Q. What stability considerations are critical for handling this compound under varying pH and temperature conditions?
- Methodological Answer : The compound’s thiazole ring and ketone group may degrade under extreme pH or prolonged heating. Store in inert atmospheres (N₂/Ar) at 2–8°C. Stability tests using HPLC or TLC under accelerated conditions (e.g., 40°C, 75% humidity for 4 weeks) can assess degradation pathways. emphasizes temperature-controlled storage to mitigate organic degradation .
Advanced Research Questions
Q. How can reaction mechanisms for Friedel-Crafts acylation of thiazole derivatives be validated?
- Methodological Answer : Use isotopic labeling (e.g., D-labeled acetyl chloride) to track acylation sites. Computational modeling (DFT or MD simulations) can map electron density shifts in the thiazole ring during electrophilic attack. ’s AlCl₃-catalyzed mechanism provides a template for kinetic studies (e.g., rate constants at varying catalyst concentrations) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing thiazole protons from aromatic impurities).
- X-ray crystallography : Confirm stereochemistry and bond angles. demonstrates crystallographic validation of similar thiazole-carboxylate derivatives .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group: m/z –57) .
Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic addition reactions?
- Methodological Answer : Steric hindrance from the tert-butyl group reduces nucleophilic attack at the ketone. Compare reaction rates with/without tert-butyl using kinetic assays (e.g., NaBH₄ reduction monitored by UV-Vis). Computational tools (e.g., Gaussian) can model steric maps and transition states. ’s biphenyl derivatives provide analogous reactivity insights .
Q. What experimental designs address limitations in pollution or degradation studies of this compound?
- Methodological Answer : To simulate real-world degradation, use high-throughput screening with diverse wastewater matrices (see ’s HSI protocol). Include controls with stabilized samples (continuous cooling to 4°C) and monitor degradation via LC-MS/MS. Statistical tools (ANOVA) can quantify variability in degradation rates .
Q. How can computational models predict the compound’s adsorption behavior on indoor surfaces (e.g., lab equipment)?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model interactions between the compound’s hydrophobic tert-butyl group and surfaces (e.g., glass, polymers). Validate with experimental adsorption assays (e.g., quartz crystal microbalance) under controlled humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
